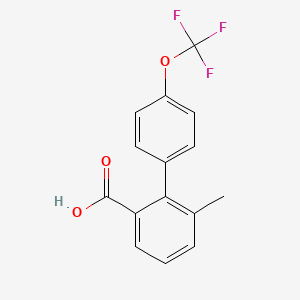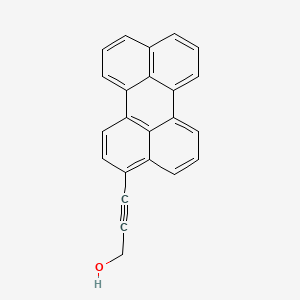
2-Propyn-1-ol, 3-(3-perylenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-ol, 3-(3-perylenyl)- is an organic compound with the molecular formula C23H14O. It is characterized by the presence of a perylene moiety attached to a propargyl alcohol group. This compound is notable for its unique structure, which combines the properties of both perylene and propargyl alcohol, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(3-perylenyl)- typically involves the coupling of a perylene derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated perylene compound with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-ol, 3-(3-perylenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-ol, 3-(3-perylenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propargyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: Formation of perylene-3-carboxaldehyde.
Reduction: Formation of 3-(3-perylenyl)-1-propanol.
Substitution: Formation of various substituted perylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propyn-1-ol, 3-(3-perylenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-Propyn-1-ol, 3-(3-perylenyl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The perylene moiety can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Alcohol (2-Propyn-1-ol): A simpler analog without the perylene moiety, primarily used in organic synthesis.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a perylene group, used in the synthesis of pharmaceuticals and fine chemicals.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group, used as a protecting group in organic synthesis.
Uniqueness
2-Propyn-1-ol, 3-(3-perylenyl)- is unique due to the presence of the perylene moiety, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for research in fields such as materials science and medicinal chemistry.
Propiedades
Número CAS |
830346-81-1 |
|---|---|
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-perylen-3-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C23H14O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,14H2 |
Clave InChI |
LLKDQIKPPQVMME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#CCO)C=CC=C5C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


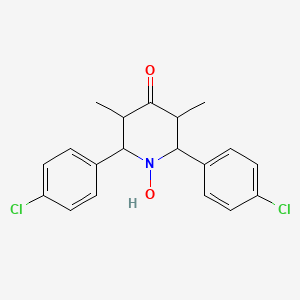
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

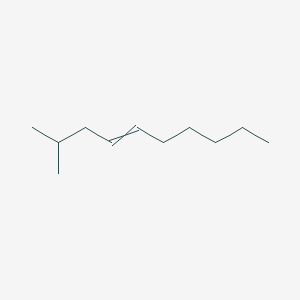
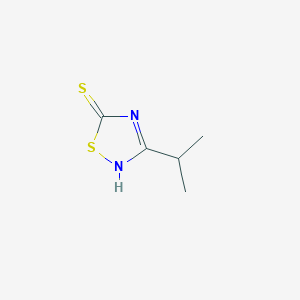
methanone](/img/structure/B12538034.png)
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
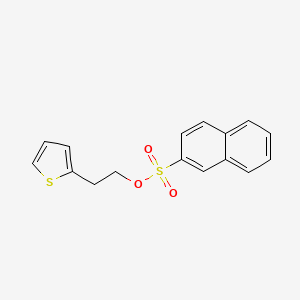
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
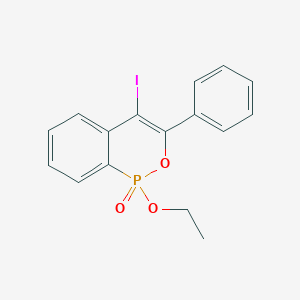
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
